Cas no 1211892-14-6 ((Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine)

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine structure
1211892-14-6 structure
Product name:(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
CAS No:1211892-14-6
MF:C10H13N3O3
Molecular Weight:223.229
CID:3165726
PubChem ID:45791285

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine 化学的及び物理的性質

名前と識別子

    • (Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
    • 1211892-14-6
    • (Z)-N-(4-methoxybenzyl)-2-nitroethene-1,1-diamine
    • (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
    • BS-37281
    • (Z)-N1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
    • CS-0442468
    • (Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine
    • (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine(SALTDATA
    • (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine(SALTDATA: FREE)
    • インチ: InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7-
    • InChIKey: LEXSBVKEORUYFG-YFHOEESVSA-N

計算された属性

  • 精确分子量: 223.09569129Da
  • 同位素质量: 223.09569129Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • XLogP3: 1.3

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine Security Information

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B426833-10mg
(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
1211892-14-6
10mg
$ 50.00 2022-06-07
TRC
B426833-50mg
(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
1211892-14-6
50mg
$ 65.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513135-1g
(Z)-N-(4-methoxybenzyl)-2-nitroethene-1,1-diamine
1211892-14-6 98%
1g
¥885.00 2024-08-09
A2B Chem LLC
AE37736-250mg
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
1211892-14-6 95%
250mg
$43.00 2024-04-20
1PlusChem
1P009EDK-250mg
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
1211892-14-6 95%
250mg
$43.00 2025-02-24
TRC
B426833-100mg
(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine
1211892-14-6
100mg
$ 80.00 2022-06-07

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine 関連文献

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamineに関する追加情報

Introduction to (Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine (CAS No. 1211892-14-6)

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1211892-14-6, this molecule represents a unique structural framework that combines a nitro group with an amine functionality, positioned on a 2-nitroethylene backbone. The presence of a 4-methoxybenzyl substituent further enhances its chemical diversity, making it a promising candidate for various synthetic applications.

The compound's molecular structure is characterized by its chiral center, which is crucial for understanding its potential biological activity. The (Z) configuration indicates the spatial arrangement of the substituents around the double bond, influencing its interactions with biological targets. This stereochemical feature is particularly important in drug design, where enantiomeric purity can significantly impact efficacy and safety.

In recent years, there has been growing interest in nitroaromatic compounds due to their versatile reactivity and potential therapeutic applications. The nitro group in (Z)-N-1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine can undergo reduction to an amine, a transformation that is often exploited in medicinal chemistry to generate pharmacologically active molecules. This redox chemistry makes the compound a valuable intermediate in the synthesis of more complex drug candidates.

The 4-methoxybenzyl moiety contributes to the compound's lipophilicity and solubility characteristics, which are critical factors in drug formulation and delivery. Additionally, the methoxy group can serve as a point of modification, allowing chemists to explore different derivatives with tailored properties. Such modifications are essential for optimizing pharmacokinetic profiles and improving target specificity.

Recent studies have highlighted the role of nitroethylene derivatives in modulating biological pathways associated with inflammation and oxidative stress. The amine functionalities in (Z)-N-1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine provide multiple sites for interaction with biological targets, including enzymes and receptors. This dual functionality has led to investigations into its potential as an anti-inflammatory agent and a scavenger of reactive oxygen species.

The synthesis of (Z)-N-1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the preparation of the 2-nitroethylene core, followed by functionalization with the amine and methoxybenzyl groups. Advanced synthetic techniques such as asymmetric hydrogenation have been employed to achieve high enantiomeric purity, ensuring that the final product meets pharmaceutical standards.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science, where its unique electronic properties could be leveraged in the development of organic semiconductors and conductive polymers. The nitro group's ability to participate in charge transfer processes makes it an attractive building block for such advanced materials.

In conclusion, (Z)-N-1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine (CAS No. 1211892-14-6) is a multifaceted compound with significant implications in both pharmaceutical and materials science research. Its structural features, including the (Z) configuration and the presence of functional groups like the nitro and methoxybenzyl moieties, make it a versatile scaffold for further chemical exploration. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.

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